molecular formula C17H18F6N2O6 B15002092 Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate

Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate

Cat. No.: B15002092
M. Wt: 460.3 g/mol
InChI Key: SOMAMTCRRKXVMM-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the trifluoromethylated intermediates and their subsequent coupling with the benzoate moiety. Common reagents used in these reactions include trifluoroacetic anhydride, ethyl chloroformate, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the trifluoromethyl groups .

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethoxy group may facilitate binding to active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18F6N2O6

Molecular Weight

460.3 g/mol

IUPAC Name

ethyl 4-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoylamino]benzoate

InChI

InChI=1S/C17H18F6N2O6/c1-3-29-12(26)10-5-7-11(8-6-10)24-14(28)25-16(17(21,22)23,13(27)30-4-2)31-9-15(18,19)20/h5-8H,3-4,9H2,1-2H3,(H2,24,25,28)

InChI Key

SOMAMTCRRKXVMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC(C(=O)OCC)(C(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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